Dmac-trz
Description
Properties
CAS No. |
1628752-98-6 |
|---|---|
Molecular Formula |
C36H28N4 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethylacridine |
InChI |
InChI=1S/C36H28N4/c1-36(2)29-17-9-11-19-31(29)40(32-20-12-10-18-30(32)36)28-23-21-27(22-24-28)35-38-33(25-13-5-3-6-14-25)37-34(39-35)26-15-7-4-8-16-26/h3-24H,1-2H3 |
InChI Key |
IVXBGKPGZOETEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
DMAC-TRZ is characterized as a donor-acceptor molecule with a unique geometry that influences its electronic properties. The compound's structure facilitates efficient energy transfer processes essential for TADF mechanisms. The molecular geometry can be described as having an orthogonal conformation, which is crucial for its high photoluminescence quantum yield (PLQY).
Photophysical Properties
The photophysical behavior of this compound is pivotal for its application in OLEDs. Key properties include:
- Photoluminescence Quantum Yield : this compound exhibits a high PLQY of approximately 90% when doped in a suitable matrix, indicating its efficiency as a light emitter .
- Delayed Fluorescence Lifetime : The delayed fluorescence lifetime of this compound is reported to be around 1.9 ms, which is consistent with efficient reverse intersystem crossing (RISC) processes .
- Stokes Shift : A significant Stokes shift has been observed, particularly in non-polar solvents, indicating substantial molecular relaxation upon excitation. For instance, in methylcyclohexane, the absorption band is at 370 nm while emission occurs at 472 nm .
Performance Metrics in OLEDs
The performance of this compound in OLEDs has been extensively studied. Notable metrics include:
| Parameter | Value |
|---|---|
| Maximum External Quantum Efficiency (EQE_max) | 26.5% at 500 nm |
| EQE at High Concentration (EQE100) | 25.1% |
| Efficiency Roll-off | Small |
These metrics demonstrate the compound's capability to maintain high efficiency even at elevated concentrations, attributed to its orthogonal conformation that minimizes aggregation .
Case Studies
Several studies have documented the application of this compound in various contexts:
- OLED Device Fabrication : Research by Tsai et al. demonstrated that devices utilizing this compound achieved maximum external quantum efficiencies comparable to those using other TADF emitters. The study emphasized the efficiency of this compound in converting electrical energy into light with minimal losses due to its favorable conformational dynamics .
- Energy Transfer Mechanisms : A study investigated the coexistence of quasi-axial and quasi-equatorial conformers within this compound and their impact on energy transfer efficiency. It was found that even at low concentrations, energy transfer from one conformer to another occurs efficiently, enhancing the overall performance of OLED devices .
- Theoretical Studies on Emission Mechanisms : Computational analyses have provided insights into the emission mechanisms of this compound. These studies elucidate how structural changes affect the singlet-triplet energy gap and subsequent emission characteristics, reinforcing the importance of molecular geometry in TADF processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
DMAC-TRZ is compared to structurally analogous TADF emitters, focusing on ICzTRZ , DPAC-TRZ , and SpiroAC-TRZ , as well as host material interactions.
Structural and Electronic Properties
| Compound | Structure Type | Molecular Length | HOMO Location | LUMO Location | PDM (D) | Tg (°C) |
|---|---|---|---|---|---|---|
| This compound | D-A | Single unit | DMAC | TRZ | 2.01 | 93–91 |
| ICzTRZ | A-D-A | Double unit | Carbazole | TRZ | 0.33 | 253 |
| DPAC-TRZ | D-A | Single unit | DPAC | TRZ | N/A | N/A |
| SpiroAC-TRZ | D-A | Spiro-linked | SpiroAC | TRZ | N/A | N/A |
- ICzTRZ (symmetrical carbazole-triazine-carbazole) adopts an acceptor-donor-acceptor (A-D-A) design, doubling the molecular length of this compound. This symmetry reduces polarity (PDM = 0.33 D) and enhances thermal stability (Tg = 253°C) .
- DPAC-TRZ and SpiroAC-TRZ share the D-A framework but replace DMAC with diphenylacridine (DPAC) or spiroacridine (SpiroAC) donors.
Photophysical and Device Performance
| Compound | EQEmax (%) | Host Material | Key Host Properties |
|---|---|---|---|
| This compound | 22 | mCBP-CN | High polarity, wide bandgap |
| ICzTRZ | 22.1 | mCBP | Non-polar, high Tg |
| DPAC-TRZ | N/A | N/A | N/A |
- Host Material Impact: this compound’s EQE varies from <14% in mCP (low polarity) to 22% in mCBP-CN (high polarity), highlighting sensitivity to host dipole interactions . ICzTRZ achieves comparable EQE in mCBP due to its non-polar nature and robust thermal stability .
- Emission Mechanisms : this compound’s CT-dominated emission contrasts with ICzTRZ’s hybrid local and charge-transfer (HLCT) states, which may reduce efficiency roll-off .
Thermal and Environmental Stability
- This compound ’s lower Tg (93°C) limits its use in high-temperature device processing compared to ICzTRZ (Tg = 253°C) .
- Polarity Effects: this compound’s polar nature makes it susceptible to aggregation in non-polar hosts, whereas ICzTRZ’s symmetry enhances compatibility with diverse matrices .
Tables
Table 1. Structural and Electronic Comparison of TADF Emitters
Table 2. Device Performance Metrics
Preparation Methods
Steric Hindrance in Coupling Reactions
The orthogonal geometry between DMAC and triazine moieties creates steric clashes during Buchwald–Hartwig coupling, limiting yields to 45%. Strategies to mitigate this include:
Sensitivity to Moisture and Oxygen
Moisture degrades Pd catalysts, while oxygen quenches excited states. Solutions include:
Comparative Analysis of Synthetic Routes
While this compound is typically synthesized via Pd-catalyzed routes, alternative methods have been explored:
The Pd-based approach remains optimal for balancing yield and scalability.
Scalability and Industrial Relevance
This compound’s synthesis has been scaled to multigram quantities in research settings, with key considerations:
Q & A
Basic Research Questions
Q. What key photophysical properties of DMAC-TRZ are critical for TADF applications, and how are they experimentally determined?
- Methodological Answer: The photophysical properties of this compound include absorption/emission wavelengths, quantum yield, and excited-state lifetimes, which are measured using steady-state and time-resolved spectroscopy. For example, in cyclohexane, this compound exhibits an emission peak at 442 nm with a quantum yield of 0.22, while in chloroform, emission redshifts to 571 nm due to solvent polarity effects on charge-transfer (CT) states . Experimental protocols involve calibrating instruments with standard dyes and ensuring matrix homogeneity (e.g., frozen 2MeTHF at 77 K for long-lived emission studies).
Q. How does solvent polarity influence the emission characteristics of this compound?
- Methodological Answer: Solvent polarity stabilizes CT states, causing redshifted emission. For instance, this compound in non-polar cyclohexane emits at 442 nm (lifetime: 9.8 ns), whereas in polar chloroform, emission shifts to 571 nm (lifetime: 14.4 ns) . Researchers should select solvents spanning a wide polarity range (e.g., using the ET(30) scale) and correlate Stokes shifts with dielectric constants to quantify solvation effects.
Q. What experimental techniques are recommended to resolve competing radiative pathways (e.g., fluorescence vs. phosphorescence) in this compound?
- Methodological Answer: Time-resolved anisotropy and temperature-dependent spectroscopy differentiate between prompt fluorescence (nanosecond lifetimes) and delayed processes (microsecond to millisecond). For this compound, phosphorescence at 77 K in 2MeTHF shows a lifetime of 4 s, identifiable via spectral decoupling and excitation profiling . Phase-sensitive detection or gated CCD systems can isolate delayed components.
Advanced Research Questions
Q. How can discrepancies between TD-DFT computational results and experimental data on this compound’s excited states be resolved?
- Methodological Answer: TD-DFT functionals (e.g., B3LYP, CAM-B3LYP) often misestimate CT-state energies due to inadequate treatment of exchange-correlation effects. A calibrated approach involves:
- Validating functional performance against experimental absorption/emission spectra.
- Incorporating solvent polarizability via continuum models (e.g., COSMO-RS) or explicit solvent molecules .
- Using multi-state models (e.g., four-state Effective State Model, ESM) to account for vibronic coupling and conformational dynamics.
Q. What strategies optimize the matrix environment to enhance this compound’s TADF efficiency?
- Methodological Answer: The "smart matrix" approach balances polarity, polarizability, and rigidity:
- Polarity: High-polarity matrices stabilize CT states but may increase non-radiative decay. Use binary solvent systems to tune polarity incrementally.
- Polarizability: Matrices with high refractive index (e.g., η ≈ 1.7) reduce reorganization energy, improving reverse intersystem crossing (RISC) rates .
- Viscosity: Rigid matrices (e.g., polymer hosts) suppress conformational relaxation, preserving small singlet-triplet gaps (ΔEST < 0.1 eV).
Q. How do conformational dynamics and vibrational coupling impact RISC rates in this compound?
- Methodological Answer: Non-adiabatic coupling between CT and local triplet states accelerates RISC. Key steps include:
- Mapping dihedral angle (θ) dependence of electronic states using relaxed potential energy surface scans.
- Incorporating low-frequency vibrational modes (e.g., D-A twisting at ~150 cm⁻¹) into kinetic models via Huang-Rhys factors .
- Validating models against temperature-dependent lifetime measurements and ultrafast transient absorption spectra.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s ΔEST values across studies?
- Methodological Answer: Discrepancies arise from differences in:
- Measurement conditions: Ensure consistent temperature (e.g., 298 K vs. 77 K) and solvent/matrix homogeneity.
- Computational methods: Compare ΔEST from TD-DFT (using ω-tuned functionals) versus experimental estimates (from Arrhenius analysis of TADF decay) .
- State mixing: Use magnetic circular dichroism (MCD) to probe triplet sublevels and identify CT/LE state contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
